molecular formula C8H6F4O2S B13152863 [4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride

[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride

Cat. No.: B13152863
M. Wt: 242.19 g/mol
InChI Key: HHVOSSWFSGBWQC-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride: is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include sulfuryl fluoride and trifluoromethylbenzene derivatives .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. The production methods are designed to minimize waste and environmental impact while maximizing the yield of the desired compound. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: [4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, [4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it valuable for the development of new synthetic methodologies and the preparation of complex molecules .

Biology: In biological research, the compound is used to study enzyme inhibition and protein modification. It has been shown to inhibit certain enzymes by covalently modifying their active sites, making it a useful tool for biochemical studies .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for the development of new drugs targeting various diseases .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride involves the covalent modification of target molecules. The compound reacts with nucleophilic sites on enzymes and proteins, leading to the formation of stable covalent bonds. This modification can inhibit the activity of enzymes by blocking their active sites or altering their conformation . The molecular targets and pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride lies in its combination of a trifluoromethyl group and a sulfonyl fluoride group. This combination imparts unique reactivity and stability to the compound, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H6F4O2S

Molecular Weight

242.19 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl]methanesulfonyl fluoride

InChI

InChI=1S/C8H6F4O2S/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2

InChI Key

HHVOSSWFSGBWQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)F)C(F)(F)F

Origin of Product

United States

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